![molecular formula C14H19ClO3 B2912525 Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate CAS No. 126275-06-7](/img/structure/B2912525.png)
Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate, also known as Etizolam, is a benzodiazepine analog that has gained popularity in the scientific research community due to its unique properties. It is a psychoactive compound that has been found to have anxiolytic, sedative, and hypnotic effects, making it a valuable tool for studying the central nervous system. In
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets and cause various changes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a study showed that the biocatalytic activity of Escherichia coli whole cells increased when choline chloride/glycerol was used as a biocompatible solvent for the biotransformation of a certain compound . .
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate in lab experiments is its high potency and affinity for the GABA-A receptor. This makes it a valuable tool for studying the effects of benzodiazepine analogs on the central nervous system. However, one limitation of using Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate is its short half-life, which can make it difficult to maintain consistent levels of the compound in the body during experiments.
Future Directions
There are several future directions for research on Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate. One area of interest is its potential as a treatment for anxiety disorders, insomnia, and other psychiatric conditions. Another area of interest is its effects on neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. Additionally, there is interest in developing new benzodiazepine analogs based on the structure of Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate, with the goal of improving its potency, selectivity, and therapeutic potential.
Synthesis Methods
Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate is synthesized using a multi-step process that involves the reaction of 2-ethylamino-2-oxo-1-phenylethan-1-ol with 4-chlorobenzoyl chloride, followed by the addition of 4-methylpentanoic acid. The resulting compound is then esterified with ethanol to produce Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate. This synthesis method has been optimized to produce high yields of pure Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate, making it a cost-effective and efficient way to obtain the compound for scientific research.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate has been extensively studied for its anxiolytic, sedative, and hypnotic effects, making it a valuable tool for studying the central nervous system. It has been used in animal studies to investigate the effects of benzodiazepine analogs on behavior, cognition, and neurotransmitter systems. In addition, Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate has been used in human studies to investigate its potential as a treatment for anxiety disorders, insomnia, and other psychiatric conditions.
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3/c1-4-18-13(16)9-14(17,10(2)3)11-5-7-12(15)8-6-11/h5-8,10,17H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRHAFKIGCRXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)(C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.